Bemoradan

描述

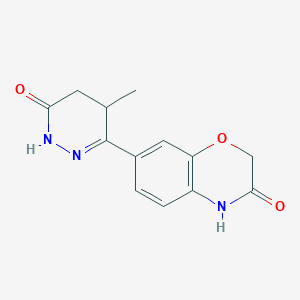

Structure

3D Structure

属性

IUPAC Name |

7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPGINPFWXLYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869548 | |

| Record name | 7-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112018-01-6, 123169-88-0 | |

| Record name | Bemoradan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemoradan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123169880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEMORADAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S2V1ETBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bemoradan's Mechanism of Action in Cardiac Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemoradan is a potent, orally active inodilator agent characterized by a dual mechanism of action within cardiac tissue. It functions as a selective inhibitor of phosphodiesterase III (PDE3) and as a myofilament calcium sensitizer. This unique combination of activities leads to an increase in myocardial contractility (positive inotropy) and vasodilation, without a significant increase in myocardial oxygen demand, making it a subject of interest in the development of therapies for heart failure. This technical guide provides a comprehensive overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanisms of Action

This compound's cardiotonic effects are primarily attributed to two distinct, yet synergistic, mechanisms at the cellular level in cardiomyocytes:

-

Phosphodiesterase III (PDE3) Inhibition: this compound selectively inhibits the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] This inhibition leads to an accumulation of intracellular cAMP.

-

Myofilament Calcium Sensitization: Independent of its effects on cAMP, this compound directly interacts with the contractile machinery of the cardiomyocyte to increase its sensitivity to calcium. This means that for a given intracellular calcium concentration, a greater force of contraction is generated.

Phosphodiesterase III Inhibition

In the cardiac myocyte, β-adrenergic stimulation activates adenylyl cyclase, leading to the production of cAMP.[4][5][6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac contraction and relaxation.[5] PDE3 is a crucial enzyme that hydrolyzes cAMP, thus terminating its signaling cascade.[3] By inhibiting PDE3, this compound effectively prolongs the action of cAMP and enhances PKA-mediated phosphorylation.[1]

The primary consequences of increased cAMP and PKA activity in the cardiomyocyte include:

-

Increased Calcium Influx: Phosphorylation of L-type calcium channels increases their open probability, leading to a greater influx of calcium into the cell during the action potential.

-

Enhanced Sarcoplasmic Reticulum Calcium Release: PKA phosphorylates phospholamban, a protein that inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA). Phosphorylation of phospholamban relieves this inhibition, leading to increased calcium uptake into the sarcoplasmic reticulum and, consequently, a larger calcium release during subsequent contractions.

-

Modulation of Myofilament Proteins: PKA can also phosphorylate components of the myofilaments, such as troponin I, which can modulate the calcium sensitivity of the contractile apparatus.

Myofilament Calcium Sensitization

Calcium sensitization is a mechanism that enhances the force of muscle contraction without increasing the intracellular calcium concentration.[7][8] This is an energetically favorable mechanism for increasing cardiac output. While the precise molecular interactions of this compound with the contractile proteins are not fully elucidated in the available literature, it is understood to act on the troponin complex, the key regulator of the actin-myosin interaction.

The binding of calcium to troponin C (cTnC) initiates a conformational change in the troponin complex, which ultimately allows for the interaction of actin and myosin, leading to muscle contraction. Calcium sensitizers like this compound are thought to stabilize the calcium-bound state of troponin C or otherwise alter the conformation of the troponin complex to facilitate the actin-myosin interaction at sub-maximal calcium concentrations. This results in a leftward shift of the force-pCa curve, indicating that less calcium is required to achieve 50% of the maximal force (pCa50).

Quantitative Data

The following tables summarize the available quantitative data for this compound's mechanism of action.

| Parameter | Value | Assay Conditions | Source |

| PDE3 Inhibition | |||

| Ki (competitive inhibition) | 0.023 µM | Canine cardiac muscle, rolipram-insensitive PDE fraction | [1] |

| Parameter | Value | Assay Conditions | Source |

| Myofilament Calcium Sensitization | |||

| pCa50 Shift | Data not publicly available | Skinned cardiac fibers | - |

| Parameter | Value | Assay Conditions | Source |

| In Vivo Cardiac Contractility | |||

| Increase in dP/dtmax | Dose-dependent increase observed | Anesthetized canine models | - |

| EC50 for inotropic effect | Data not publicly available | In vivo or in vitro cardiac muscle preparations | - |

Experimental Protocols

Phosphodiesterase III (PDE3) Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound on PDE3 activity in cardiac tissue.

Methodology:

-

Tissue Preparation: Canine ventricular muscle is homogenized in a buffered solution and subjected to differential centrifugation to isolate the cytosolic fraction containing PDE enzymes. Further purification steps, such as ion-exchange chromatography, can be used to separate different PDE isozymes.

-

PDE Assay: The assay is typically conducted in a reaction mixture containing a known concentration of cAMP (substrate), the PDE3-containing tissue fraction, and varying concentrations of this compound. A radiolabeled cAMP (e.g., [³H]cAMP) is often used for detection.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period, allowing the PDE3 to hydrolyze cAMP to 5'-AMP.

-

Reaction Termination and Separation: The reaction is stopped, and the product (5'-AMP) is separated from the unreacted substrate (cAMP). This can be achieved using techniques like anion-exchange chromatography or by enzymatic conversion of 5'-AMP to adenosine followed by separation.

-

Quantification: The amount of product formed is quantified, typically by liquid scintillation counting if a radiolabeled substrate is used.

-

Data Analysis: The percentage of PDE3 inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The data is then fitted to a dose-response curve to determine the IC50 value. A Lineweaver-Burk plot analysis can be used to determine the type of inhibition and the Ki value.[1]

Myofilament Calcium Sensitivity Assay (Skinned Fiber Preparation)

Objective: To assess the effect of this compound on the calcium sensitivity of the cardiac contractile apparatus.

Methodology:

-

Fiber Preparation: Small bundles of cardiac muscle fibers (trabeculae or papillary muscles) are dissected from animal hearts (e.g., rat, guinea pig, or canine). The sarcolemma is chemically "skinned" using a detergent (e.g., Triton X-100), which removes the cell membrane's permeability barrier while leaving the contractile machinery intact.[9][10]

-

Experimental Setup: The skinned fiber is mounted between a force transducer and a motor, allowing for the measurement of isometric force and control of fiber length. The preparation is bathed in a series of solutions with precisely controlled free calcium concentrations (pCa solutions), typically buffered with EGTA.[10][11]

-

Force-pCa Relationship: The fiber is exposed to a range of pCa solutions, from low (relaxing) to high (fully activating) calcium concentrations, and the steady-state isometric force generated at each pCa is recorded.

-

Drug Application: The force-pCa relationship is determined in the absence (control) and presence of varying concentrations of this compound.

-

Data Analysis: The force generated at each pCa is normalized to the maximum force produced at saturating calcium concentrations. The data are then plotted as normalized force versus pCa and fitted to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximum force is produced) and the Hill coefficient (a measure of cooperativity).[12] A leftward shift in the force-pCa curve and a decrease in the pCa50 value in the presence of this compound indicate an increase in myofilament calcium sensitivity.

In Vivo Measurement of Cardiac Contractility

Objective: To evaluate the inotropic effects of this compound in a living animal model.

Methodology:

-

Animal Model: Anesthetized, open-chest canine models are commonly used.[13][14]

-

Instrumentation: A high-fidelity catheter-tip manometer is inserted into the left ventricle to measure intraventricular pressure. Other hemodynamic parameters such as heart rate, aortic pressure, and cardiac output can also be monitored.

-

Drug Administration: this compound is administered intravenously, typically in escalating doses, to generate a dose-response curve.

-

Data Acquisition: Left ventricular pressure is continuously recorded. The maximum rate of pressure rise during isovolumic contraction (dP/dtmax) is derived from the pressure waveform and serves as a key index of myocardial contractility.

-

Data Analysis: The change in dP/dtmax from baseline is calculated for each dose of this compound. The results are typically expressed as a percentage increase in dP/dtmax. A dose-response curve is constructed to determine the potency (e.g., EC50) and efficacy of this compound's inotropic effect.

Visualizations

Signaling Pathways

References

- 1. This compound--a novel inhibitor of the rolipram-insensitive cyclic AMP phosphodiesterase from canine heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 4. droracle.ai [droracle.ai]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 7. Increased myofilament Ca2+-sensitivity and arrhythmia susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Myofilament Calcium Sensitivity: Role in Regulation of In vivo Cardiac Contraction and Relaxation [frontiersin.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Methods for assessing cardiac myofilament calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Myofilament calcium de-sensitization and contractile uncoupling prevent pause-triggered ventricular tachycardia in mouse hearts with chronic myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular and ventricular contractile dysfunction in experimental canine mitral regurgitation. | CiNii Research [cir.nii.ac.jp]

- 14. Validation of an in vitro contractility assay using canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Bemoradan In Vivo Pharmacokinetics and Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemoradan is a potent, long-acting, orally active inodilator that has been investigated for its cardiovascular effects. Understanding its pharmacokinetic profile and bioavailability is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of this compound, drawing from studies in humans, dogs, and rats. The document details experimental methodologies, presents quantitative data in structured tables, and visualizes key processes through diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a cardiotonic agent with vasodilatory properties, primarily acting as a phosphodiesterase 3 (PDE3) inhibitor.[1][2] Its mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP), which leads to positive inotropic effects in the heart and relaxation of vascular smooth muscle. The in vivo assessment of its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to characterizing its therapeutic potential and safety profile.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been evaluated in multiple species, demonstrating its systemic absorption and distribution.

Human Pharmacokinetics

A study conducted in twelve healthy male volunteers provides key insights into the pharmacokinetic profile of this compound following oral administration.[1]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Oral Dose) [1]

| Dose (mg) | Cmax (ng/mL) | Tmax (hours) | AUC (0-48h) (ng·h/mL) | Elimination Half-life (t½) (hours) |

| 0.5 | - | 2.1 - 2.4 | - | 16 - 23 |

| 1.0 | - | 2.1 - 2.4 | - | 16 - 23 |

| 1.5 | - | 2.1 - 2.4 | - | 16 - 23 |

| 2.0 | - | 2.1 - 2.4 | - | 16 - 23 |

Note: Specific Cmax and AUC values for each dose were not provided in the abstract, but a dose-proportional increase in AUC was reported.

The study indicated that this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached between 2.1 and 2.4 hours.[1] The elimination from the body is slow, with a harmonic mean half-life ranging from 16 to 23 hours.[1] A dose-proportional increase in the area under the plasma concentration-time curve (AUC) from 0 to 48 hours was observed, suggesting linear pharmacokinetics within the tested dose range.[1]

Animal Pharmacokinetics

Studies in animal models, specifically rats and dogs, have been instrumental in the preclinical assessment of this compound.

Pharmacokinetic studies in dogs have shown that this compound is well absorbed.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Formulation | Dose | Cmax | Tmax | Terminal Half-life (t½) |

| Intravenous | 30 µg/kg | - | - | - |

| Intravenous | 100 µg/kg | - | - | - |

| Oral Suspension | 100 µg/kg | - | - | - |

| Oral Capsule | 1 mg | - | - | 7.5 ± 1.3 hours (total radioactivity) |

Note: Specific Cmax and Tmax values for the different formulations were not detailed in the available literature. The half-life for dogs was determined for total radioactivity after a 0.1 mg/kg oral suspension dose of radiolabeled this compound.

Table 3: Pharmacokinetic Parameter of Total Radioactivity in Rats

| Parameter | Value |

| Terminal Half-life (t½) of Total Radioactivity in Plasma | 4.3 ± 0.1 hours |

Bioavailability

The bioavailability of this compound has been assessed, indicating good oral absorption. While a specific percentage for absolute bioavailability in humans is not provided in the available literature, the rapid absorption and dose-proportional AUC suggest substantial systemic exposure after oral administration.[1]

Metabolism and Excretion

The metabolic fate of this compound has been investigated in rats and dogs, revealing several metabolic pathways.

In both species, this compound is extensively metabolized, with a total of nine metabolites tentatively identified in plasma, urine, and fecal extracts.[2] The proposed metabolic pathways include:[2]

-

Pyridazinyl oxidations

-

Methyl hydroxylation

-

Hydration

-

N-oxidation

-

Dehydration

-

Phase II conjugations

Table 4: Excretion of Unchanged this compound [2]

| Species | Route | % of Dose in Urine | % of Dose in Feces |

| Rat | Oral (1 mg/kg) | < 2% | 20% |

| Dog | Oral (0.1 mg/kg) | 5% | 16% |

| Human | Oral (0.5-2 mg) | 5 - 12% | - |

The recovery of total radioactivity in rats was 49.1 ± 2.4% in urine and 51.1 ± 4.9% in feces over 72 hours.[2] In dogs, the recovery was 56.2 ± 12.0% in urine and 42.7 ± 9.9% in feces over the same period.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo pharmacokinetic studies of this compound.

Human Pharmacokinetic Study

-

Subjects: Twelve healthy male volunteers.

-

Study Design: Single ascending oral doses of this compound HCl in capsules (0.5, 1, 1.5, and 2 mg).[1]

-

Sample Collection: Plasma and urine samples were collected at various time points.

-

Analytical Method: Plasma and urine levels of this compound were determined by High-Performance Liquid Chromatography (HPLC).[1] The detection limits were approximately 0.5 ng/mL for plasma and 5 ng/mL for urine.[1]

Animal Pharmacokinetic Studies (Rats and Dogs)

-

Animal Models: Male Long-Evans rats and female beagle dogs.[2]

-

Dosing:

-

Sample Collection: Plasma samples were collected up to 24 hours post-dose. Urine and feces were collected for 72 hours.[2]

-

Analytical Method: Analysis of this compound and its metabolites was performed, though the specific analytical techniques for the animal studies were not detailed in the abstracts.

Visualizations

Signaling Pathway of this compound (PDE3 Inhibition)

This compound exerts its inodilatory effects by inhibiting phosphodiesterase 3 (PDE3). The following diagram illustrates the signaling pathway.

Caption: this compound inhibits PDE3, increasing cAMP levels and leading to enhanced cardiac contractility and vasodilation.

Experimental Workflow for In Vivo Oral Bioavailability Study

The following diagram outlines a typical workflow for determining the oral bioavailability of a compound like this compound in an animal model.

Caption: A generalized workflow for conducting an in vivo oral bioavailability study in animal models.

Proposed Metabolic Pathways of this compound

The metabolism of this compound involves several biotransformation reactions. The following diagram illustrates the proposed pathways.

Caption: Proposed metabolic pathways of this compound, including Phase I and Phase II reactions.

Conclusion

This compound demonstrates favorable pharmacokinetic properties, including rapid oral absorption and a long elimination half-life in both humans and preclinical animal models. Its pharmacokinetics appear to be linear across the doses studied. The metabolism of this compound is extensive, involving multiple pathways, with excretion occurring through both renal and fecal routes. This comprehensive understanding of this compound's in vivo behavior is essential for guiding further drug development and designing clinical studies. Further research to obtain more detailed quantitative pharmacokinetic data in rats, including Cmax, Tmax, and AUC of the parent compound, would provide a more complete cross-species comparison.

References

Bemoradan for Congestive Heart Failure: A Review of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical information on Bemoradan. It is intended for informational purposes for a scientific audience and does not constitute medical advice. A comprehensive understanding of the clinical potential of this compound for congestive heart failure is limited by the absence of publicly available clinical trial data.

Introduction

This compound is a novel cardiotonic agent that has been investigated for its potential therapeutic effects in congestive heart failure. It belongs to a class of drugs known as calcium sensitizers and also exhibits properties of phosphodiesterase III (PDE3) inhibition. This dual mechanism of action suggests a potential to improve cardiac contractility without significantly increasing myocardial oxygen demand, a key consideration in the management of heart failure. This technical guide provides an overview of the available preclinical data on this compound, focusing on its mechanism of action, pharmacokinetics, and hemodynamic effects. Due to the limited availability of data from dedicated congestive heart failure models, this document primarily relies on foundational preclinical studies.

Mechanism of Action

This compound's primary mechanism of action is twofold: sensitization of the cardiac myofilaments to calcium and inhibition of phosphodiesterase III (PDE3).

Calcium Sensitization

Calcium sensitizers enhance the responsiveness of the contractile proteins (troponin-myosin complex) to existing intracellular calcium levels. This leads to an increase in the force of myocardial contraction (positive inotropy) without a corresponding surge in intracellular calcium concentration, which can be energetically unfavorable and arrhythmogenic. The precise molecular interactions of this compound with the troponin complex have not been fully elucidated in publicly available literature.

Phosphodiesterase III (PDE3) Inhibition

This compound is a potent inhibitor of the rolipram-insensitive phosphodiesterase (RIPDE), a subtype of PDE3 found in canine cardiac muscle.[1] PDE3 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels. In cardiac myocytes, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling and contractility, ultimately leading to an increased inotropic state.

Signaling Pathway of this compound's PDE3 Inhibition

Quantitative Preclinical Data

The available quantitative data for this compound is primarily from pharmacokinetic studies in healthy subjects and hemodynamic studies in animal models.

Pharmacokinetics in Healthy Males

A study in twelve healthy male volunteers provides the following pharmacokinetic parameters for single ascending oral doses of this compound HCl capsules.

| Parameter | 0.5 mg Dose | 1.0 mg Dose | 1.5 mg Dose | 2.0 mg Dose |

| Cmax (ng/mL) | Data not available | Data not available | Data not available | Data not available |

| Tmax (hours) | 2.1 - 2.4 | 2.1 - 2.4 | 2.1 - 2.4 | 2.1 - 2.4 |

| AUC (0-48h) (ng·h/mL) | Proportional increase | Proportional increase | Proportional increase | Proportional increase |

| t1/2 (hours) | 16 - 23 (harmonic mean) | 16 - 23 (harmonic mean) | 16 - 23 (harmonic mean) | 16 - 23 (harmonic mean) |

| Urinary Excretion (unchanged) | ~5 - 12% of dose | ~5 - 12% of dose | ~5 - 12% of dose | ~5 - 12% of dose |

Note: Specific Cmax and AUC values were not provided in the abstract, but a dose-proportional increase in AUC was reported.

Hemodynamic Effects in Mongrel Dogs

A study in four conscious, instrumented mongrel dogs investigated the relationship between this compound plasma levels and its hemodynamic effects.

| Treatment | Peak Increase in dP/dt | Time to Peak Effect |

| 100 µg/kg oral suspension | 64% | 15 minutes |

| 1 mg oral capsule | 53% | 1 hour |

dP/dt is a measure of the rate of pressure change in the ventricle and is an indicator of myocardial contractility.

In Vitro PDE3 Inhibition

A study using canine cardiac muscle tissue demonstrated this compound's potent inhibition of the rolipram-insensitive cAMP phosphodiesterase (RIPDE).

| Compound | Ki (µM) for RIPDE Inhibition |

| This compound | 0.023 |

| Pimobendan | 0.065 |

| Indolidan | 0.09 |

| Imazodan | 0.60 |

Ki represents the inhibitor constant, with lower values indicating greater potency.

Experimental Protocols

Pharmacokinetic Study in Healthy Males

-

Study Design: Single, ascending oral doses of this compound HCl in capsules were administered to twelve healthy male subjects.

-

Sample Collection: Plasma and urine samples were collected at various time points.

-

Analytical Method: this compound concentrations in plasma and urine were determined by High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: Standard pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life were calculated from the concentration-time data.

Experimental Workflow for Pharmacokinetic Analysis

Hemodynamic Study in Mongrel Dogs

-

Animal Model: Four conscious, instrumented mongrel dogs were used. Instrumentation likely included telemetry devices for continuous monitoring of hemodynamic parameters.

-

Study Design: A Latin square cross-over design was employed, with each dog receiving four different this compound treatments (intravenous and oral).

-

Data Collection:

-

Hemodynamics: Cardiac contractility (dP/dt), heart rate, and arterial blood pressure were continuously monitored.

-

Pharmacokinetics: Plasma samples were collected for up to 24 hours post-dosing.

-

-

Analytical Method: Plasma concentrations of this compound were determined by HPLC.

-

Data Analysis: Correlation between this compound plasma levels and hemodynamic responses (specifically dP/dt) was assessed.

Discussion and Future Directions

The available preclinical data indicate that this compound is a potent inodilator with a favorable pharmacokinetic profile, including rapid oral absorption and a long elimination half-life. Its dual mechanism of action, combining calcium sensitization and PDE3 inhibition, holds theoretical promise for the treatment of congestive heart failure.

However, a significant gap exists in the literature regarding the efficacy and safety of this compound in clinically relevant models of congestive heart failure. To advance the understanding of this compound's therapeutic potential, future research should focus on:

-

Studies in Animal Models of Heart Failure: Investigating the effects of this compound on cardiac function (e.g., ejection fraction, cardiac output), hemodynamics, and long-term outcomes in established animal models of heart failure (e.g., post-myocardial infarction, pressure overload-induced).

-

Clinical Trials: Well-designed clinical trials are essential to evaluate the safety, tolerability, and efficacy of this compound in patients with congestive heart failure. Key endpoints would include changes in clinical symptoms, exercise capacity, cardiac function, and mortality.

-

Molecular Mechanism Elucidation: Further studies to delineate the precise molecular interactions of this compound with the cardiac troponin complex would provide a more complete understanding of its calcium-sensitizing effects.

References

Bemoradan: A Technical Whitepaper on its Inotropic and Vasodilator Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemoradan is a potent and long-acting inodilator agent. Its primary mechanism of action involves the selective inhibition of a rolipram-insensitive phosphodiesterase 3 (PDE3) isozyme found in cardiac and vascular smooth muscle. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic effects on the heart and vasodilatory effects on blood vessels. This technical guide provides a comprehensive overview of the inotropic and vasodilator properties of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental methodologies.

Core Mechanism of Action: Phosphodiesterase 3 Inhibition

This compound exerts its pharmacological effects primarily through the competitive inhibition of the phosphodiesterase 3 (PDE3) enzyme. Specifically, it targets a rolipram-insensitive subtype of cAMP phosphodiesterase.[1] This inhibition prevents the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP in cardiomyocytes and vascular smooth muscle cells.

Inotropic Effects in Cardiac Muscle

In cardiomyocytes, the elevation of cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac contraction:

-

L-type Calcium Channels: Phosphorylation increases the influx of calcium ions (Ca²⁺) into the cell during an action potential, enhancing the trigger for sarcoplasmic reticulum Ca²⁺ release.

-

Phospholamban: Phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased Ca²⁺ reuptake into the sarcoplasmic reticulum. This results in a greater Ca²⁺ load available for subsequent contractions.

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to Ca²⁺, which contributes to faster relaxation (lusitropy).

The net effect of these PKA-mediated phosphorylation events is an increase in myocardial contractility, or a positive inotropic effect.

Vasodilator Effects in Smooth Muscle

In vascular smooth muscle cells, the increase in intracellular cAMP also activates PKA. PKA phosphorylates myosin light chain kinase (MLCK), which inhibits its activity. The reduced MLCK activity leads to decreased phosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.

Signaling Pathways

The signaling cascades for the inotropic and vasodilator effects of this compound are depicted below.

Figure 1. this compound's Inotropic Signaling Pathway in Cardiomyocytes.

Figure 2. this compound's Vasodilator Signaling Pathway in Smooth Muscle.

Quantitative Data

The following tables summarize the available quantitative data on the inotropic and vasodilator effects of this compound.

| Parameter | Value | Species | Tissue/Preparation | Reference |

| PDE Inhibition | ||||

| Ki (vs. rolipram-insensitive PDE) | 0.023 µM | Canine | Cardiac Muscle | [1] |

| Inotropic Effects | ||||

| Peak ↑ in dP/dt (oral suspension) | 64% | Canine | In vivo | |

| Peak ↑ in dP/dt (capsule) | 53% | Canine | In vivo |

No specific dose-response data for the vasodilator effects of this compound in isolated vascular preparations were identified in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the studies cited are summarized below to facilitate replication and further investigation.

Phosphodiesterase Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound against the rolipram-insensitive cAMP phosphodiesterase.

-

Tissue Preparation: Canine cardiac muscle was homogenized and subjected to fractionation to isolate the enzyme preparation containing the rolipram-insensitive PDE subtype.

-

Assay Principle: The assay measures the conversion of [³H]cAMP to [³H]AMP by the PDE enzyme in the presence and absence of various concentrations of this compound.

-

Procedure:

-

The PDE enzyme preparation was incubated with [³H]cAMP as a substrate.

-

Varying concentrations of this compound were added to the reaction mixture.

-

The reaction was terminated, and the product, [³H]AMP, was separated from the unreacted [³H]cAMP using chromatography.

-

The amount of [³H]AMP formed was quantified by scintillation counting.

-

-

Data Analysis: The concentration of this compound that produced 50% inhibition of the enzyme activity (IC₅₀) was determined. The competitive inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.

Figure 3. Workflow for PDE Inhibition Assay.

In Vivo Hemodynamic Assessment in a Canine Model

-

Objective: To evaluate the inotropic effects of this compound in a conscious animal model.

-

Animal Model: Mongrel dogs instrumented for hemodynamic monitoring.

-

Procedure:

-

Conscious dogs were administered this compound either as an oral suspension or in a capsule formulation.

-

Cardiac contractility was continuously monitored by measuring the maximum rate of left ventricular pressure rise (dP/dt) using a catheter-tip manometer.

-

Heart rate and arterial blood pressure were also recorded.

-

-

Data Analysis: The peak percentage increase in dP/dt from baseline was determined for each formulation.

Potential Secondary Mechanisms

While PDE3 inhibition is the primary mechanism of action for this compound, other potential mechanisms contributing to its inotropic and vasodilator effects have been considered for similar compounds.

-

Calcium Sensitization: Some inodilators, such as levosimendan, directly bind to cardiac troponin C, increasing its sensitivity to calcium and thereby enhancing contractility without a significant increase in intracellular calcium concentration. To date, there is no direct evidence to suggest that this compound acts as a calcium sensitizer.

-

Adenosine Receptor Antagonism: Adenosine, acting through its A1 receptor, has negative chronotropic and inotropic effects on the heart. Antagonism of this receptor could contribute to a positive inotropic effect. While some PDE inhibitors have shown activity at adenosine receptors, specific data on this compound's affinity for these receptors is not currently available.

Conclusion

This compound is a potent inodilator with a well-defined primary mechanism of action as a selective inhibitor of the rolipram-insensitive PDE3 isozyme. This leads to increased intracellular cAMP, resulting in positive inotropic and vasodilator effects. The available quantitative data from canine studies demonstrate its significant inotropic efficacy in vivo. Further research is warranted to fully elucidate its dose-response relationship in various vascular beds and to definitively rule out or confirm any secondary mechanisms of action. The experimental protocols outlined in this guide provide a framework for future investigations into the multifaceted pharmacological profile of this compound.

References

Bemoradan's Effect on Cyclic AMP Levels in Cardiomyocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemoradan (formerly RWJ-22867) is a potent positive inotropic agent that enhances cardiac contractility through the specific inhibition of the rolipram-insensitive phosphodiesterase III (PDE3) isoform found in cardiac muscle. This inhibition leads to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels within cardiomyocytes. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates key proteins involved in calcium homeostasis and myofilament function, ultimately leading to augmented cardiac performance. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on cAMP signaling in cardiomyocytes. It includes a summary of quantitative data, detailed experimental protocols for assessing cAMP levels, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the metabolic needs of the body. A key therapeutic strategy for managing acute heart failure is the use of inotropic agents that enhance myocardial contractility. This compound is a cardiotonic agent that operates through the inhibition of phosphodiesterase (PDE). Specifically, it is a potent inhibitor of the rolipram-insensitive cAMP PDE, a subtype of the PDE4 family, which is functionally analogous to the PDE3 family in its role in cardiac muscle. By inhibiting this enzyme, this compound prevents the degradation of cAMP, a critical second messenger in cardiomyocytes. The resulting increase in intracellular cAMP levels is directly responsible for the drug's positive inotropic effects. Understanding the quantitative relationship between this compound concentration and cAMP levels, as well as the experimental methodologies to determine these parameters, is crucial for its continued research and potential therapeutic application.

Mechanism of Action: this compound and the cAMP Signaling Pathway

The contractile state of cardiomyocytes is tightly regulated by the intracellular concentration of cAMP. This compound exerts its effects by intervening in the cAMP signaling cascade.

Inhibition of Phosphodiesterase 3 (PDE3)

In cardiomyocytes, the level of cAMP is determined by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). This compound is a selective inhibitor of the PDE3 isozyme. This inhibition reduces the rate of cAMP hydrolysis to 5'-AMP, leading to an accumulation of intracellular cAMP.

Downstream Effects of Elevated cAMP

The primary effector of cAMP in cardiomyocytes is Protein Kinase A (PKA). The elevation of cAMP leads to the activation of PKA, which then phosphorylates several key proteins that regulate cardiac contraction and relaxation:

-

L-type Calcium Channels: PKA-mediated phosphorylation increases the influx of calcium ions (Ca2+) into the cell during the action potential.

-

Phospholamban (PLN): Phosphorylation of PLN relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased reuptake of Ca2+ into the sarcoplasmic reticulum during diastole. This not only enhances relaxation but also increases the Ca2+ load available for subsequent contractions.

-

Troponin I (TnI): Phosphorylation of TnI decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation (lusitropy).

The net effect of these phosphorylation events is an increase in the force of contraction (positive inotropy) and an enhanced rate of relaxation (lusitropy).

Data Presentation: Quantitative Effects of PDE3 Inhibition on cAMP Levels

| PDE3 Inhibitor | Concentration | Cell/Tissue Type | Fold Increase in cAMP (approx.) | Reference |

| Milrinone | 1 µM | Human atrial myocardium (with norepinephrine stimulation) | ~2.2 | [1] |

Note: This table presents representative data for a well-characterized PDE3 inhibitor to illustrate the magnitude of cAMP increase. The actual fold increase can vary depending on the specific experimental conditions, including the basal cAMP level and the presence of other signaling activators.

This compound has been shown to be a potent inhibitor of the rolipram-insensitive cAMP PDE with a competitive inhibition constant (Ki) of 0.023 µM in canine cardiac muscle[2]. This high potency suggests that this compound would elicit a significant increase in cardiomyocyte cAMP levels at nanomolar to low micromolar concentrations.

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the effect of this compound on cAMP levels in cardiomyocytes.

Isolation of Adult Ventricular Cardiomyocytes

A common method for studying the direct effects of compounds on heart muscle cells is the use of isolated adult ventricular cardiomyocytes.

Objective: To obtain a high yield of viable, rod-shaped cardiomyocytes for in vitro experimentation.

Materials:

-

Adult Sprague-Dawley rat (250-300 g)

-

Langendorff perfusion system

-

Perfusion buffer (calcium-free Tyrode's solution)

-

Digestion buffer (perfusion buffer with collagenase type II and protease type XIV)

-

Stop buffer (perfusion buffer with 1% bovine serum albumin)

-

Calcium chloride (CaCl2) solution

Procedure:

-

Heart Excision: The rat is anesthetized, and the heart is rapidly excised and placed in ice-cold perfusion buffer.

-

Langendorff Perfusion: The aorta is cannulated on the Langendorff apparatus, and the heart is perfused in a retrograde manner with oxygenated, warmed (37°C) perfusion buffer to wash out the blood.

-

Enzymatic Digestion: The perfusion is switched to the digestion buffer containing collagenase and protease. The heart is perfused until it becomes flaccid.

-

Cell Dissociation: The ventricles are minced and gently agitated in the stop buffer to release individual cardiomyocytes.

-

Calcium Reintroduction: The isolated cells are gradually re-exposed to physiological calcium concentrations by stepwise addition of CaCl2 to prevent calcium paradox.

-

Cell Purification: The cell suspension is filtered and purified by gravity sedimentation to enrich for viable, rod-shaped cardiomyocytes.

Treatment of Cardiomyocytes with this compound

Objective: To expose isolated cardiomyocytes to varying concentrations of this compound to assess its effect on intracellular cAMP levels.

Procedure:

-

Cell Plating: Isolated cardiomyocytes are plated on laminin-coated culture dishes.

-

Drug Incubation: A stock solution of this compound is prepared and diluted to the desired final concentrations in the culture medium.

-

Time Course: The cells are incubated with this compound for a predetermined period (e.g., 15-30 minutes) to allow for cellular uptake and inhibition of PDE3.

Quantification of Intracellular cAMP Levels

Several methods are available for the sensitive and specific measurement of cAMP concentrations in cell lysates.

Principle: This is a competitive binding assay where a known quantity of radiolabeled cAMP competes with the unlabeled cAMP from the sample for a limited number of binding sites on a specific anti-cAMP antibody.

Procedure:

-

Cell Lysis: After treatment with this compound, the cardiomyocytes are lysed to release intracellular contents.

-

Assay Reaction: The cell lysate is incubated with a mixture of anti-cAMP antibody and a fixed amount of 125I-labeled cAMP.

-

Separation: The antibody-bound cAMP is separated from the free cAMP.

-

Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

Quantification: The concentration of cAMP in the sample is determined by comparing the results to a standard curve generated with known amounts of unlabeled cAMP.

Principle: This is another competitive binding assay that uses an enzyme-conjugated cAMP molecule instead of a radiolabel.

Procedure:

-

Plate Coating: A microplate is coated with an anti-cAMP antibody.

-

Competitive Binding: The cell lysate and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP are added to the wells. They compete for binding to the antibody.

-

Substrate Reaction: After washing, a substrate for HRP is added, and the resulting colorimetric reaction is measured using a microplate reader.

-

Quantification: The intensity of the color is inversely proportional to the amount of cAMP in the sample, which is quantified using a standard curve.

Principle: This technique allows for the real-time measurement of cAMP dynamics in living cells. It utilizes genetically encoded biosensors that change their FRET efficiency upon binding to cAMP.

Procedure:

-

Biosensor Transfection: Cardiomyocytes are transfected with a plasmid encoding a FRET-based cAMP biosensor (e.g., Epac-based sensors).

-

Live-Cell Imaging: The cells are imaged using a fluorescence microscope equipped for FRET imaging.

-

This compound Application: this compound is added to the cells during imaging.

-

FRET Measurement: The change in the ratio of acceptor to donor fluorescence emission is monitored over time, which reflects the change in intracellular cAMP concentration.

Mandatory Visualizations

Signaling Pathway of this compound in Cardiomyocytes

Caption: this compound inhibits PDE3, increasing cAMP levels and activating PKA.

Experimental Workflow for Assessing this compound's Effect on cAMP

References

Investigating the Cardiovascular Effects of Bemoradan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemoradan is a novel cardiotonic agent that has demonstrated significant positive inotropic effects in preclinical studies. This technical guide provides an in-depth overview of the cardiovascular effects of this compound, with a focus on its mechanism of action, hemodynamic effects, and the experimental methodologies used to evaluate its profile. This compound exhibits a dual mechanism of action, functioning as both a phosphodiesterase III (PDE3) inhibitor and a calcium sensitizer. This combination results in an increase in cardiac contractility and vasodilation. This document summarizes the available quantitative data on its cardiovascular effects, details the experimental protocols for key assays, and provides visual representations of its signaling pathways and experimental workflows to support further research and development.

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic agents. Inotropic drugs are a cornerstone of treatment for acute decompensated heart failure, aiming to improve cardiac output and relieve symptoms. This compound is a promising new chemical entity with a unique pharmacological profile that offers potential advantages over existing therapies. Its dual mechanism as a PDE3 inhibitor and a calcium sensitizer suggests it may enhance cardiac performance with a favorable energetic profile. This guide serves as a comprehensive resource for researchers and drug development professionals investigating the cardiovascular pharmacology of this compound.

Mechanism of Action

This compound's primary cardiovascular effects are attributed to its dual mechanism of action:

-

Phosphodiesterase III (PDE3) Inhibition: this compound inhibits the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1] Increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates several intracellular targets.[1] In cardiomyocytes, this results in increased calcium influx and enhanced contractility.[1] In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation.[1]

-

Calcium Sensitization: this compound also enhances the sensitivity of the cardiac myofilaments to calcium. It is thought to interact with cardiac troponin C (cTnC), stabilizing the calcium-bound conformation of the troponin complex. This action prolongs the interaction between actin and myosin filaments for a given intracellular calcium concentration, thereby increasing the force of contraction without a significant increase in myocardial oxygen consumption.

The synergistic action of PDE3 inhibition and calcium sensitization contributes to the overall positive inotropic and vasodilatory effects of this compound.

Signaling Pathway of this compound

Caption: Signaling pathways of this compound's dual mechanism of action.

Quantitative Data on Cardiovascular Effects

The following tables summarize the available quantitative data on the cardiovascular effects of this compound from preclinical studies. To date, detailed quantitative data from human clinical trials are not widely published.

Table 1: Hemodynamic Effects of this compound in a Canine Model[2]

| Parameter | Dosage/Formulation | Peak Effect | Observation Time |

| Increase in dP/dt | 100 µg/kg p.o. (suspension) | 64% | 15 minutes |

| 1 mg p.o. (capsule) | 53% | 1 hour | |

| Heart Rate | Data not specified | Not specified | Monitored for 8h and at 24h |

| Arterial Blood Pressure | Data not specified | Not specified | Monitored for 8h and at 24h |

dP/dt: Maximum rate of rise of left ventricular pressure, an index of myocardial contractility.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's cardiovascular effects.

In Vivo Hemodynamic Assessment in a Canine Model[2]

Objective: To determine the hemodynamic effects of this compound in conscious, instrumented dogs.

Experimental Workflow:

Caption: Experimental workflow for in vivo hemodynamic assessment in a canine model.

Methodology:

-

Animal Model: Conscious, instrumented mongrel dogs were used for the study.[2] This model allows for the assessment of cardiovascular parameters in a physiological state without the confounding effects of anesthesia.

-

Instrumentation: Animals were surgically instrumented for the continuous measurement of left ventricular pressure (for dP/dt), arterial blood pressure, and heart rate.

-

Drug Administration: this compound was administered via intravenous infusion or oral gavage in various formulations (e.g., suspension, capsule) and doses.[2]

-

Hemodynamic Monitoring: Cardiovascular parameters including dP/dt, heart rate, and arterial blood pressure were continuously monitored for a period of 8 hours post-dosing and again at 24 hours.[2]

-

Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the plasma concentration of this compound, typically using high-performance liquid chromatography (HPLC).[2]

-

Data Analysis: The relationship between the observed hemodynamic changes and the plasma concentrations of this compound was analyzed to establish a pharmacokinetic-pharmacodynamic (PK/PD) correlation.[2]

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on PDE isoenzymes, particularly PDE3.

Methodology:

-

Enzyme Source: Purified PDE isoenzymes are used. These can be isolated from cardiac tissue or produced using recombinant DNA technology.

-

Assay Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by the PDE enzyme. The inhibitory effect of the test compound (this compound) is determined by its ability to reduce this conversion.

-

Procedure:

-

The PDE enzyme is incubated with its substrate (e.g., [3H]cAMP) in the presence and absence of varying concentrations of this compound.

-

The reaction is terminated, and the product (e.g., [3H]5'-AMP) is separated from the unreacted substrate, often using ion-exchange chromatography.

-

The amount of product formed is quantified by scintillation counting.

-

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the PDE activity (IC50) is calculated to determine its potency as a PDE inhibitor.

In Vitro Calcium Sensitization Assay

Objective: To assess the ability of this compound to increase the sensitivity of cardiac myofilaments to calcium.

Methodology:

-

Preparation: Skinned cardiac muscle fibers or isolated myofibrils are used. The "skinning" process involves treating the muscle fibers with a detergent to remove the cell membrane, allowing for direct control of the intracellular environment, including the calcium concentration.

-

Experimental Setup: The skinned fibers are mounted between a force transducer and a length controller, allowing for the measurement of isometric tension.

-

Procedure:

-

The fibers are exposed to a series of solutions with progressively increasing calcium concentrations.

-

The force generated by the fibers at each calcium concentration is recorded, both in the absence and presence of this compound.

-

-

Data Analysis: A force-pCa (negative logarithm of the calcium concentration) curve is generated. A leftward shift of this curve in the presence of this compound indicates an increase in calcium sensitivity, meaning that less calcium is required to produce a given amount of force. The pCa50 value (the pCa at which 50% of the maximum force is generated) is often used to quantify the extent of calcium sensitization.

Conclusion

This compound is a promising cardiotonic agent with a dual mechanism of action that favorably impacts cardiac contractility and vascular tone in preclinical models. The available data, primarily from canine studies, demonstrate a significant positive inotropic effect. Further investigation, particularly through well-designed clinical trials in patients with heart failure, is warranted to fully elucidate its therapeutic potential and safety profile in humans. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued research into this compound and other novel inotropic agents.

References

Preclinical Profile of Carvedilol in Heart Failure: A Technical Overview

Introduction

This technical guide provides an in-depth overview of the preclinical studies investigating the efficacy and mechanism of action of Carvedilol in the context of heart failure. Due to the absence of specific preclinical data for "Bemoradan," Carvedilol, a well-researched beta-blocker with a robust body of preclinical evidence in heart failure, has been selected as a representative compound to illustrate the requested data presentation, experimental protocol description, and visualization of signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively involved in cardiovascular research.

Carvedilol is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties.[1] Its therapeutic potential in heart failure has been extensively evaluated in various preclinical models, demonstrating its capacity to improve cardiac function and mitigate the pathophysiological processes underlying the progression of this condition.[2][3]

Mechanism of Action

Carvedilol exerts its cardioprotective effects through a multi-faceted mechanism of action. As a non-selective beta-blocker, it antagonizes beta-1 and beta-2 adrenergic receptors, thereby reducing heart rate and contractility.[4] Concurrently, its alpha-1 adrenergic blockade leads to vasodilation and a reduction in peripheral vascular resistance.[4] Beyond its adrenergic receptor modulation, Carvedilol has been shown to possess antioxidant properties, which may contribute to its beneficial effects in reversing cardiac remodeling.[3]

Recent studies have elucidated a more nuanced signaling pathway, suggesting that Carvedilol can induce β1AR–nitric oxide synthetase 3 (NOS3)–dependent cyclic guanosine monophosphate (cGMP) signaling.[5][6] This pathway promotes the phosphorylation of myosin light chain, enhancing cardiac contractility with a minimal increase in calcium cycling.[5][6]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for Carvedilol in cardiomyocytes, leading to improved contractility.

References

- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carvedilol: preclinical profile and mechanisms of action in preventing the progression of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carvedilol in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Carvedilol Activates a Myofilament Signaling Circuitry to Restore Cardiac Contractility in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Bemoradan

Bemoradan is a potent, long-acting, orally active inodilator and cardiotonic agent.[1] This guide provides a detailed overview of its chemical structure, properties, and identifiers, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a complex heterocyclic molecule containing a benzoxazine and a pyridazinone moiety.[2] The systematic chemical name and various identifiers are crucial for its unambiguous identification in research and regulatory contexts.

Table 1: Primary Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one[3] |

| SMILES | CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3[3] |

| InChI | InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17)[3] |

| InChIKey | XZPGINPFWXLYNW-UHFFFAOYSA-N[3] |

| CAS Number | 112018-01-6[3] |

This compound is a chiral molecule and exists as a racemic mixture.[4] The (S)-enantiomer is also documented with the CAS number 145773-98-4.[5]

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. The following table summarizes key computed properties for this compound.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃O₃[3] |

| Molecular Weight | 259.26 g/mol [3] |

| Monoisotopic Mass | 259.09569129 Da[3] |

| Topological Polar Surface Area | 79.8 Ų[3] |

| XLogP3 | 0.4[3] |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

Synonyms and Other Identifiers

This compound is known by several other names and internal company codes, which are important to recognize when reviewing literature and patents.

Table 3: Synonyms and Alternative Identifiers for this compound

| Type | Identifier |

| MeSH Entry Term | This compound[3] |

| Depositor-Supplied Synonyms | ORF-22867, RWJ-22867, Bemoradanum[3] |

| Systematic Name | 6-(3,4-dihydo-3-oxo-1,4(2H)-benzoxazin-7-yl)-2,3,4,5-tetrahydro-5-methylpyridazin-3-one[3] |

| FDA UNII | G2S2V1ETBQ[4] |

Mechanism of Action

This compound functions as a cardiotonic agent and a positive inotropic agent.[1] Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, specifically from the PDE3 family, within cardiac muscle.[1][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances cardiac contractility.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically found in peer-reviewed scientific literature and patents. While specific, step-by-step protocols are not available in the provided search results, a typical synthetic and analytical workflow would include the following stages:

-

Synthesis: The synthesis of a complex molecule like this compound would likely involve a multi-step process. A detailed protocol would specify reactants, solvents, catalysts, reaction times, and temperatures for each step. Purification methods, such as column chromatography or recrystallization, would also be described in detail.

-

Structural Characterization: Following synthesis, the chemical structure of this compound would be confirmed using various analytical techniques. A standard protocol would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

-

Purity Analysis: The purity of the synthesized compound would be assessed, typically using High-Performance Liquid Chromatography (HPLC). The protocol would specify the column, mobile phase, flow rate, and detection wavelength.

Visualizations

Caption: 2D Chemical Structure of this compound.

Caption: General signaling pathway of a PDE3 inhibitor like this compound.

Caption: Relationship between different chemical identifiers for this compound.

References

Bemoradan's Interaction with PDE3 Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemoradan is a potent positive inotropic agent that has been identified as a selective inhibitor of phosphodiesterase III (PDE3). This technical guide provides an in-depth overview of the interaction of this compound with the two main isoforms of PDE3, namely PDE3A and PDE3B. A comprehensive review of the available literature has been conducted to summarize the quantitative data on this compound's inhibitory activity, detail the experimental protocols used for its characterization, and illustrate the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the mechanism of action and therapeutic potential of this compound and other PDE3 inhibitors.

Introduction to this compound and the PDE3 Family

This compound is a cardiotonic agent with a mechanism of action attributed to the inhibition of phosphodiesterase III (PDE3). The PDE3 family of enzymes plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in various physiological processes. By inhibiting the breakdown of cAMP, PDE3 inhibitors like this compound increase intracellular cAMP concentrations, leading to enhanced cardiac contractility and vasodilation.

The PDE3 family consists of two main isoforms, PDE3A and PDE3B, which are products of separate genes and exhibit distinct tissue distribution and physiological roles.

-

PDE3A is predominantly found in cardiovascular tissues, including the heart and vascular smooth muscle, as well as in platelets. Its inhibition is primarily associated with inotropic and vasodilatory effects.

-

PDE3B is more abundant in tissues involved in energy metabolism, such as adipose tissue, liver, and pancreatic β-cells. Its inhibition is linked to the regulation of lipolysis and insulin secretion.

The differential expression and function of PDE3A and PDE3B present an opportunity for the development of isoform-selective inhibitors that could offer a more targeted therapeutic approach with an improved side-effect profile. Understanding the specific interaction of this compound with these isoforms is therefore crucial for elucidating its pharmacological effects and potential clinical applications.

Quantitative Analysis of this compound's Inhibitory Activity

A critical aspect of characterizing a PDE inhibitor is to determine its potency and selectivity for the target isoforms. The most common metrics used for this purpose are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: Inhibitory Activity of this compound against Rolipram-Insensitive Phosphodiesterase

| Enzyme Source | Inhibitor | Ki (µM) | Method of Determination |

| Canine Cardiac Muscle (Rolipram-Insensitive PDE) | This compound | 0.023 | Lineweaver-Burk analysis |

This rolipram-insensitive cAMP phosphodiesterase is considered to be a PDE3 isoform.

This result demonstrates that this compound is a potent inhibitor of cardiac PDE3. However, further studies are required to determine its specific inhibitory constants for human PDE3A and PDE3B to fully understand its isoform selectivity.

Experimental Protocols for Assessing PDE3 Inhibition

The determination of the inhibitory activity of compounds like this compound on PDE3 isoforms relies on robust and reproducible experimental protocols. A commonly used method is the two-step radioassay, which measures the enzymatic activity of PDE by quantifying the hydrolysis of radiolabeled cAMP.

Two-Step Radioassay for PDE Activity

This method indirectly measures PDE activity by quantifying the amount of radiolabeled 5'-AMP produced from the hydrolysis of [³H]-cAMP. The 5'-AMP is then converted to [³H]-adenosine by a nucleotidase, typically snake venom, and separated from the unreacted [³H]-cAMP by ion-exchange chromatography.

Workflow for the Two-Step Radioassay:

Signaling Pathways Modulated by this compound

By inhibiting PDE3, this compound elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological effects of this compound. The specific consequences of PDE3 inhibition depend on the isoform and the cellular context.

PDE3A-Mediated Signaling in Cardiomyocytes

In cardiac muscle cells, the inhibition of PDE3A by this compound leads to an increase in cAMP, activation of PKA, and subsequent phosphorylation of key proteins involved in calcium handling and myofilament function. This results in a positive inotropic effect (increased contractility).

PDE3B-Mediated Signaling in Adipocytes

In fat cells, PDE3B is a key regulator of lipolysis. Inhibition of PDE3B by a non-selective inhibitor like this compound would lead to increased cAMP levels, PKA activation, and phosphorylation of hormone-sensitive lipase (HSL) and perilipin, ultimately promoting the breakdown of triglycerides into free fatty acids and glycerol.

Conclusion and Future Directions

This compound is a potent inhibitor of PDE3 with demonstrated cardiotonic effects. The available data, primarily from studies on canine cardiac tissue, indicate a high affinity for the PDE3 enzyme. However, a comprehensive understanding of its interaction with the human PDE3A and PDE3B isoforms is still lacking. Future research should focus on:

-

Determining the IC50 and Ki values of this compound for purified human PDE3A and PDE3B to accurately assess its isoform selectivity.

-

Conducting cellular and in vivo studies to further elucidate the differential effects of this compound on cardiovascular and metabolic functions.

-

Investigating the therapeutic potential of this compound in relevant disease models, considering the distinct roles of PDE3A and PDE3B.

This technical guide provides a foundation for further research into the pharmacology of this compound. The detailed methodologies and signaling pathway diagrams serve as a practical resource for scientists and researchers aiming to explore the intricate mechanisms of PDE3 inhibition and its therapeutic implications.

Bemoradan: A Technical Guide to its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemoradan is a potent positive inotropic and vasodilatory agent that has been investigated for the management of heart failure. Its primary mechanism of action is the selective inhibition of the rolipram-insensitive phosphodiesterase III (PDE III), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This guide provides an in-depth technical overview of the cellular pathways affected by this compound administration, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. While the primary mechanism is well-established, the potential for a secondary calcium-sensitizing effect, a characteristic of some other PDE III inhibitors, is also discussed, although direct experimental evidence for this compound is currently lacking.

Core Mechanism of Action: Phosphodiesterase III Inhibition

This compound exerts its primary pharmacological effects through the competitive inhibition of phosphodiesterase III (PDE III), also known as the cGMP-inhibited phosphodiesterase. PDE III is a key enzyme in the cardiac and vascular smooth muscle cells responsible for the hydrolysis of cAMP, a critical second messenger in signal transduction pathways.

By inhibiting PDE III, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in positive inotropic and vasodilatory effects.

Quantitative Data: PDE III Inhibition and Pharmacokinetics

The following tables summarize the key quantitative data related to this compound's PDE III inhibitory activity and its pharmacokinetic profile.

| Parameter | Value | Species | Reference |

| PDE III Inhibition | |||

| Ki (competitive inhibition) | 0.023 µM | Canine Cardiac Muscle | [1] |

Table 1: In Vitro PDE III Inhibitory Activity of this compound

| Parameter | Value | Species | Reference |

| Human Pharmacokinetics (Oral Administration) | |||

| Time to Cmax (Tmax) | 2.1 - 2.4 hours | Healthy Males | [2] |

| Elimination Half-life (t1/2) | 16 - 23 hours | Healthy Males | [2] |

| Area Under the Curve (AUC) | Dose-proportional increase with 0.5, 1, 1.5, and 2 mg doses | Healthy Males | [2] |

| Canine Pharmacokinetics and Pharmacodynamics (Oral Administration) | |||

| Peak Increase in dP/dt (1 mg capsule) | 53% | Mongrel Dogs | [3] |

| Time to Peak dP/dt | 1 hour | Mongrel Dogs | [3] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

Signaling Pathway Diagram

Potential for Myofilament Calcium Sensitization

Several PDE III inhibitors, such as pimobendan, exhibit a dual mechanism of action that includes sensitization of the cardiac myofilaments to calcium. This calcium-sensitizing effect increases the force of contraction without a corresponding increase in intracellular calcium concentration, which can be energetically more favorable and may reduce the risk of arrhythmias.

To date, there is no direct experimental evidence to confirm that this compound possesses a calcium-sensitizing property. However, given the structural and functional similarities with other inodilators, this remains a plausible, yet unproven, secondary mechanism of action.

Hypothetical Signaling Pathway

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the cellular effects of compounds like this compound.

Phosphodiesterase Activity Assay

This assay is used to determine the inhibitory activity of a compound against a specific phosphodiesterase isoform.

Objective: To quantify the IC50 or Ki of this compound for PDE III.

Methodology:

-

Enzyme Preparation: Recombinant human PDE III is purified.

-

Substrate: Radiolabeled cAMP ([³H]cAMP) is used as the substrate.

-

Reaction: The PDE III enzyme is incubated with [³H]cAMP in the presence of varying concentrations of this compound. A control reaction without the inhibitor is also run.

-

Termination: The reaction is stopped by the addition of a PDE inhibitor like IBMX.

-

Separation: The product of the reaction, [³H]5'-AMP, is separated from the unreacted [³H]cAMP using anion-exchange chromatography.

-

Quantification: The amount of [³H]5'-AMP is quantified by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Langendorff Heart Preparation

This ex vivo model is used to assess the direct effects of a drug on myocardial contractility and hemodynamics, independent of systemic neurohormonal influences.

Objective: To measure the inotropic and chronotropic effects of this compound on an isolated heart.

Methodology:

-

Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat, rabbit) and immediately placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG).

-

Drug Administration: After a stabilization period, this compound is infused into the perfusion line at increasing concentrations.

-

Data Acquisition: Left ventricular developed pressure (LVDP), the maximum rate of pressure rise (+dP/dt_max), the maximum rate of pressure fall (-dP/dt_max), and heart rate are continuously recorded.

-

Data Analysis: Dose-response curves for the inotropic and chronotropic effects of this compound are constructed.

Skinned Fiber Myofilament Calcium Sensitivity Assay

This in vitro technique is used to directly assess the effect of a compound on the calcium sensitivity of the contractile apparatus.

Objective: To determine if this compound directly sensitizes cardiac myofilaments to calcium.

Methodology:

-

Fiber Preparation: Small bundles of cardiac muscle fibers are dissected and chemically "skinned" using a detergent (e.g., Triton X-100) to remove the cell membranes while leaving the contractile proteins intact.

-

Mounting: A single skinned fiber is mounted between a force transducer and a length controller.

-

Activation: The fiber is bathed in a series of solutions with precisely controlled free calcium concentrations.

-

Force Measurement: The isometric force generated by the fiber at each calcium concentration is measured.

-

Drug Application: The force-calcium relationship is determined in the absence and presence of this compound.

-

Data Analysis: The force-pCa (-log[Ca²⁺]) curves are plotted. A leftward shift of the curve in the presence of this compound indicates an increase in myofilament calcium sensitivity. The pCa50 (the calcium concentration required for half-maximal activation) is calculated for each condition.

Experimental Workflow Diagram

Conclusion